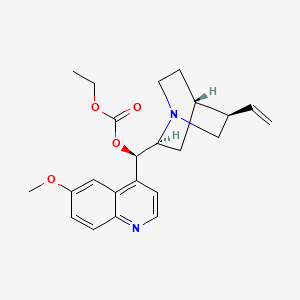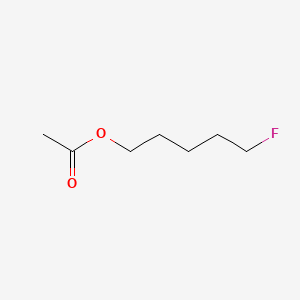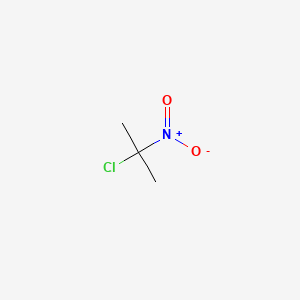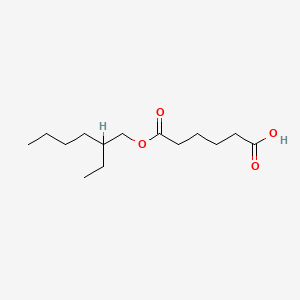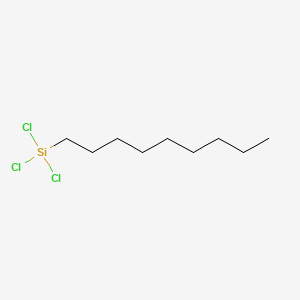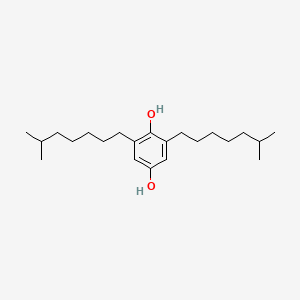
2,6-Bis(6-methylheptyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(6-methylheptyl)benzene-1,4-diol is an organic compound with the molecular formula C22H38O2 It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further substituted with two 6-methylheptyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(6-methylheptyl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with 6-methylheptyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(6-methylheptyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,6-Bis(6-methylheptyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(6-methylheptyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the hydrophobic 6-methylheptyl groups can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-methylethyl)benzene-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
1,2-Benzenedicarboxylic acid, bis(6-methylheptyl) ester: Similar alkyl groups but different functional groups (esters instead of hydroxyl groups).
Uniqueness
2,6-Bis(6-methylheptyl)benzene-1,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
57214-69-4 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,5-bis(6-methylheptyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-15-22(24)20(16-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 |
InChI Key |
NABFRHBCIHEYTA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC1=CC(=CC(=C1O)CCCCCC(C)C)O |
Canonical SMILES |
CC(C)CCCCCC1=CC(=C(C=C1O)CCCCCC(C)C)O |
Key on ui other cas no. |
57214-69-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


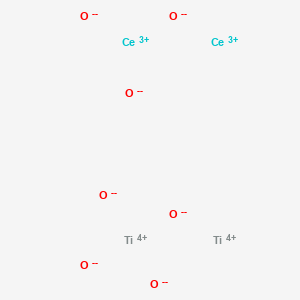
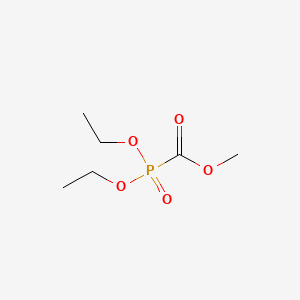
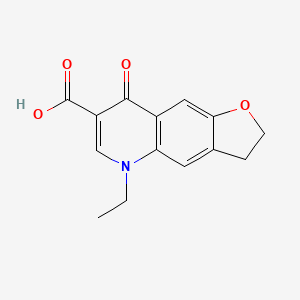
![[5-Ethyl-2-(2-methyl-1-prop-2-enoyloxypropan-2-yl)-1,3-dioxan-5-yl]methyl prop-2-enoate](/img/structure/B1596025.png)
![Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]](/img/structure/B1596026.png)
